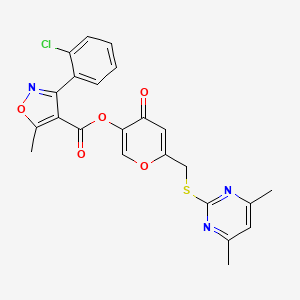![molecular formula C18H18N4O2 B2778981 3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097917-12-7](/img/structure/B2778981.png)
3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPPEB, and it is a potent and selective antagonist of the dopamine D3 receptor.
科学的研究の応用
Synthesis and Chemical Properties
3-Methoxy-N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide, due to its complex structure, is involved in various synthesis and chemical property studies. For instance, Bobeldijk et al. (1990) outlined a simple and high-yield synthesis method for related compounds, highlighting the potential for efficient production of similar complex molecules (Bobeldijk et al., 1990). Similarly, studies on the synthesis and thermal reaction of related diacylvinylaminides for the formation of pyrazolo[1,5-a]pyridines provide insights into the thermal stability and reactivity of benzamide derivatives, suggesting avenues for creating novel compounds with potential biological activity (Tamura et al., 1973).
Biological Activities
Significant research has been dedicated to exploring the biological activities of benzamide derivatives. One study by Park et al. (2014) identified a novel glucokinase activator for treating type 2 diabetes, demonstrating the therapeutic potential of benzamide derivatives in glucose regulation (Park et al., 2014). Another study focused on the synthesis and evaluation of benzamide-based 5-aminopyrazoles for antiavian influenza virus activity, further illustrating the diverse biological applications of these compounds (Hebishy et al., 2020).
Pharmacological Potential
The pharmacological potential of benzamide derivatives is highlighted in the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives. Mohan et al. (2021) demonstrated moderate to good anticancer activity against various human cancer cell lines, suggesting the potential utility of these compounds in cancer therapy (Mohan et al., 2021).
作用機序
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . These compounds are designed to target and inhibit the growth of this bacterium, which is the causative agent of tuberculosis .
Mode of Action
Similar compounds have been shown to interact with their targets and inhibit the growth of mycobacterium tuberculosis h37ra . The molecular interactions of these compounds have been studied using docking studies, which reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways involved in the growth and survival of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that these compounds may have a potent inhibitory effect on the growth of this bacterium.
特性
IUPAC Name |
3-methoxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-17-4-2-3-15(11-17)18(23)20-9-10-22-13-16(12-21-22)14-5-7-19-8-6-14/h2-8,11-13H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWRACVFJQEQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


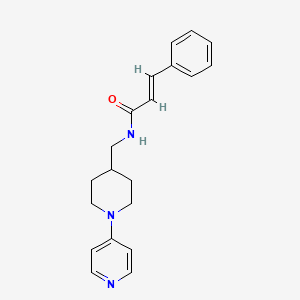
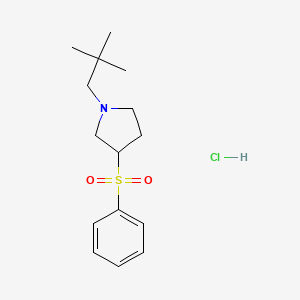
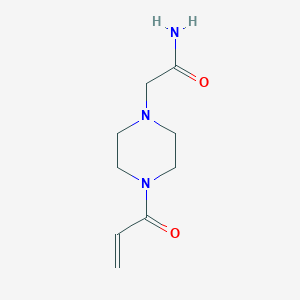
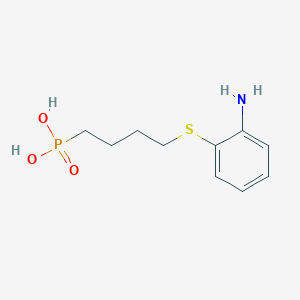



![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)
![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)

